molecular formula C10H8O4 B1670369 7,8-Dihydroxy-4-methylcoumarin CAS No. 2107-77-9

7,8-Dihydroxy-4-methylcoumarin

Cat. No.: B1670369
CAS No.: 2107-77-9
M. Wt: 192.17 g/mol
InChI Key: NWQBYMPNIJXFNQ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-methylcoumarin is a phenolic compound belonging to the coumarin family. Coumarins are characterized by their fused benzene and α-pyrone rings. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Safety and Hazards

7,8-Dihydroxy-4-methylcoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

7,8-Dihydroxy-4-methylcoumarin has potential applications in the field of neuropsychiatric disorders associated with metabolic conditions. It has been suggested that it could be used in combination with physical activity to reduce the development of such conditions .

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin (DHMC) are the hippocalcin and VEGF genes . Hippocalcin is a neuronal calcium-sensor protein that buffers intracellular calcium and prevents calcium-induced cell death . VEGF, or Vascular Endothelial Growth Factor, is a signal protein that stimulates the formation of blood vessels .

Mode of Action

DHMC interacts with its targets by regulating their expression. It inhibits glutamate-induced depletion of hippocalcin, thereby protecting neurons against cell death . Additionally, DHMC increases the gene expression levels of VEGF .

Biochemical Pathways

DHMC affects several biochemical pathways. It prevents glutamate-induced toxicity by scavenging free radicals . This antioxidant effect of DHMC inhibits glutamate-induced glutathione depletion and generation of reactive oxygen species . Moreover, the increased expression of VEGF by DHMC is correlated with reduced fasting glucose levels .

Pharmacokinetics

Coumarins, the class of compounds to which dhmc belongs, are known for their high bioavailability, low molecular weight, and simple synthesis processes

Result of Action

The action of DHMC results in several molecular and cellular effects. It reduces fasting blood glucose levels and provides neuroprotection by increasing hippocalcin expression . Moreover, it has been associated with anxiolytic behavior in mice .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by environmental factors. For instance, physical activity has been shown to enhance the anxiolytic effect of DHMC . .

Biochemical Analysis

Biochemical Properties

7,8-Dihydroxy-4-methylcoumarin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong free radical scavenging properties, which contribute to its antioxidant activity . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the downregulation of pro-inflammatory mediators . Additionally, this compound has been shown to increase the expression of neurotrophic factors like VEGF, which is associated with reduced fasting blood glucose levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it provides neuroprotection by increasing the expression of hippocalcin, a protein that buffers intracellular calcium and prevents calcium-induced cell death . The compound also influences cell signaling pathways, such as the VEGF pathway, which is involved in neurogenesis and glucose metabolism . Furthermore, this compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative stress . It inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by increasing the levels of neurotrophic factors like VEGF, which promotes neurogenesis and glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability during short-term studies, maintaining its antioxidant and neuroprotective properties . Long-term studies are needed to assess its stability and potential degradation over extended periods. In in vivo studies, this compound has demonstrated sustained neuroprotective effects and reduced fasting blood glucose levels over a 29-day treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects Higher doses may lead to potential toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence glucose metabolism by increasing the expression of VEGF, which is associated with reduced fasting blood glucose levels . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s high bioavailability and low molecular weight facilitate its distribution across cellular membranes

Subcellular Localization

This compound is localized within various subcellular compartments, where it exerts its biological effects. The compound’s antioxidant properties are primarily observed in the cytoplasm, where it scavenges free radicals and protects cells from oxidative damage . Additionally, its interaction with neurotrophic factors like VEGF suggests potential localization within the nucleus, where it may influence gene expression and promote neurogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,8-Dihydroxy-4-methylcoumarin can be synthesized through various methods. One efficient method involves the use of this compound as a bidentate O,O-chelating agent with copper(II) acetate monohydrate in a 2:1 molar ratio. This catalytic system is used for the click synthesis of 1,4-disubstituted-1,2,3-triazoles under green conditions . The reaction is carried out in an aqueous phase at room temperature and can be accelerated by sonication or increasing the reaction temperature.

Industrial Production Methods: The industrial production of this compound typically involves the use of commercially available low-cost materials. The process is scalable and can be performed in large quantities .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acid anhydrides and alkyl halides are commonly used.

Major Products:

Comparison with Similar Compounds

7,8-Dihydroxy-4-methylcoumarin can be compared with other similar compounds such as:

  • 7,8-Diacetoxy-4-methylcoumarin
  • 7-Hydroxy-4-methylcoumarin
  • 8-Acetoxy-4-methylcoumarin

Uniqueness: this compound is unique due to its dual hydroxyl groups at positions 7 and 8, which contribute to its potent biological activities. Its derivatives, such as 7,8-Diacetoxy-4-methylcoumarin, exhibit enhanced anti-inflammatory properties .

Properties

IUPAC Name

7,8-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQBYMPNIJXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175295
Record name 7,8-Dihydroxy-4-methylcoumarin
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-77-9
Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 4-Methyldaphnetin
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Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 7,8-dihydroxy-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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